6-Carboxy-2-naphthaleneboronic acid
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Overview
Description
6-Carboxy-2-naphthaleneboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The structure of this compound includes a naphthalene ring system with a carboxyl group at the 6-position and a boronic acid group at the 2-position
Mechanism of Action
Target of Action
6-Carboxy-2-naphthaleneboronic acid, like other boronic acids, is known to interact with various biological targets. Boronic acids are known to interact with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of cyclic esters . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Boronic acids are known to be involved in various reactions, including the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .
Pharmacokinetics
Boronic acids and their esters are known to be marginally stable in water, which could impact their bioavailability .
Result of Action
The interaction of boronic acids with their targets can lead to changes in the target’s function, potentially influencing various biological processes .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors. For instance, boronic acids are known to be only marginally stable in water, which could impact their action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that boronic acids are generally stable and readily prepared .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxy-2-naphthaleneboronic acid typically involves the functionalization of naphthalene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene derivative with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Carboxy-2-naphthaleneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
6-Carboxy-2-naphthaleneboronic acid has a wide range of applications in scientific research:
Biology: It can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Boronic acids are explored for their potential use in drug delivery systems and as enzyme inhibitors.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
6-Ethoxy-2-naphthaleneboronic acid: Similar structure but with an ethoxy group instead of a carboxyl group.
6-Methoxy-2-naphthaleneboronic acid: Contains a methoxy group instead of a carboxyl group.
2-Naphthylboronic acid: Lacks the carboxyl group, making it less versatile in certain reactions.
Uniqueness: 6-Carboxy-2-naphthaleneboronic acid is unique due to the presence of both a carboxyl group and a boronic acid group, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
6-borononaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BO4/c13-11(14)9-2-1-8-6-10(12(15)16)4-3-7(8)5-9/h1-6,15-16H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYRMXZMTPOPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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